Cas no 948007-59-8 (2,3-Dihydro-4H-thieno2,3-e1,2thiazin-4-one 1,1-Dioxide)
2,3-Dihydro-4H-thieno2,3-e1,2thiazin-4-one 1,1-Dioxide Chemical and Physical Properties
Names and Identifiers
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- 2H-Thieno[2,3-e][1,2]thiazin-4(3H)-one 1,1-dioxide
- 1,1-dioxo-2,3-dihydrothieno[2,3-e]thiazin-4-one
- 2,3-Dihydro-4H-thieno[2,3-e][1,2]thiazin-4-one 1,1-dioxide
- 2,3-dihydro-4H-thieno[2,3-e][1,2]thiazin-4-one 1,1-dioxide(SALTDATA: FREE)
- 2H,3H-thiopheno[2,3-e]1,2-thiazine-1,1,4-trione
- BB_SC-8938
- DTXSID50588000
- 2H-Thieno[2,3-e][1,2]thiazin-4(3H)-one1,1-dioxide
- 2H,3H,4H-1??-thieno[2,3-e][1,2]thiazine-1,1,4-trione
- AKOS000321558
- BB 0261972
- VS-03365
- FT-0679075
- C6H5NO3S2
- 948007-59-8
- 2,3-Dihydro-1lambda~6~-thieno[2,3-e][1,2]thiazine-1,1,4-trione
- STK501485
- BBL012508
- 2H,3H-1??-THIENO[2,3-E][1,2]THIAZINE-1,1,4-TRIONE
- 2,3-Dihydro-4H-thieno2,3-e1,2thiazin-4-one 1,1-Dioxide
-
- MDL: MFCD10037598
- Inchi: 1S/C6H5NO3S2/c8-4-3-7-12(9,10)5-1-2-11-6(4)5/h1-2,7H,3H2
- InChI Key: BGSGHXGPHHVUFR-UHFFFAOYSA-N
- SMILES: S1(C2C=CSC=2C(CN1)=O)(=O)=O
Computed Properties
- Exact Mass: 202.97100
- Monoisotopic Mass: 202.97108537g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 305
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 99.9Ų
Experimental Properties
- PSA: 99.86000
- LogP: 1.63230
2,3-Dihydro-4H-thieno2,3-e1,2thiazin-4-one 1,1-Dioxide Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2,3-Dihydro-4H-thieno2,3-e1,2thiazin-4-one 1,1-Dioxide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D452585-50mg |
2,3-Dihydro-4H-thieno[2,3-e][1,2]thiazin-4-one 1,1-Dioxide |
948007-59-8 | 50mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D452585-100mg |
2,3-Dihydro-4H-thieno[2,3-e][1,2]thiazin-4-one 1,1-Dioxide |
948007-59-8 | 100mg |
$ 65.00 | 2022-06-05 | ||
| TRC | D452585-500mg |
2,3-Dihydro-4H-thieno[2,3-e][1,2]thiazin-4-one 1,1-Dioxide |
948007-59-8 | 500mg |
$ 115.00 | 2022-06-05 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1750250-1g |
2,3-Dihydro-4h-thieno[2,3-e][1,2]thiazin-4-one 1,1-dioxide |
948007-59-8 | 98% | 1g |
¥604.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1750250-5g |
2,3-Dihydro-4h-thieno[2,3-e][1,2]thiazin-4-one 1,1-dioxide |
948007-59-8 | 98% | 5g |
¥2226.00 | 2024-04-24 | |
| Crysdot LLC | CD11005831-5g |
2H-Thieno[2,3-e][1,2]thiazin-4(3H)-one 1,1-dioxide |
948007-59-8 | 95+% | 5g |
$446 | 2024-07-19 | |
| A2B Chem LLC | AD16081-500mg |
2,3-Dihydro-4h-thieno[2,3-e][1,2]thiazin-4-one 1,1-dioxide |
948007-59-8 | >95% | 500mg |
$412.00 | 2024-07-18 | |
| A2B Chem LLC | AD16081-1g |
2,3-Dihydro-4h-thieno[2,3-e][1,2]thiazin-4-one 1,1-dioxide |
948007-59-8 | >95% | 1g |
$439.00 | 2024-07-18 | |
| A2B Chem LLC | AD16081-5g |
2,3-Dihydro-4h-thieno[2,3-e][1,2]thiazin-4-one 1,1-dioxide |
948007-59-8 | >95% | 5g |
$787.00 | 2024-07-18 | |
| A2B Chem LLC | AD16081-10g |
2,3-Dihydro-4h-thieno[2,3-e][1,2]thiazin-4-one 1,1-dioxide |
948007-59-8 | >95% | 10g |
$1134.00 | 2024-07-18 |
2,3-Dihydro-4H-thieno2,3-e1,2thiazin-4-one 1,1-Dioxide Suppliers
2,3-Dihydro-4H-thieno2,3-e1,2thiazin-4-one 1,1-Dioxide Related Literature
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Additional information on 2,3-Dihydro-4H-thieno2,3-e1,2thiazin-4-one 1,1-Dioxide
Introduction to 2,3-Dihydro-4H-thieno[2,3-e][1,2]thiazin-4-one 1,1-dioxide (CAS No. 948007-59-8)
The compound 2,3-Dihydro-4H-thieno[2,3-e][1,2]thiazin-4-one 1,1-dioxide, identified by its CAS number 948007-59-8, represents a fascinating molecular entity within the realm of heterocyclic chemistry. This bicyclic structure seamlessly integrates thieno and thiazine moieties, forming a unique scaffold that has garnered significant interest in pharmaceutical and agrochemical research. The presence of two oxygen atoms in the dioxide moiety introduces additional functional diversity, making this compound a promising candidate for further exploration.
Heterocyclic compounds are widely recognized for their diverse biological activities and structural versatility. Among these, thienothiazines have been extensively studied due to their potential as pharmacophores in drug discovery. The specific arrangement of rings and heteroatoms in 2,3-Dihydro-4H-thieno[2,3-e][1,2]thiazin-4-one 1,1-dioxide contributes to its unique electronic and steric properties. These characteristics are critical in determining its interaction with biological targets and its overall efficacy.
Recent advancements in computational chemistry have enabled more precise modeling of such complex molecules. Researchers have leveraged molecular dynamics simulations and quantum mechanical calculations to predict the binding affinities and conformations of 2,3-Dihydro-4H-thieno[2,3-e][1,2]thiazin-4-one 1,1-dioxide with various protein targets. These studies suggest that the compound may exhibit inhibitory activity against certain enzymes implicated in inflammatory and infectious diseases.
In parallel, experimental investigations have begun to unravel the pharmacological profile of this compound. Initial in vitro assays have demonstrated promising results in terms of cytotoxicity against cancer cell lines. The mechanism of action appears to involve disruption of key signaling pathways that are aberrantly activated in tumor cells. This aligns with the broader trend in oncology research toward identifying small molecules that can modulate complex disease pathways.
The synthesis of 2,3-Dihydro-4H-thieno[2,3-e][1,2]thiazin-4-one 1,1-dioxide presents a challenge due to the intricate ring system it possesses. However, recent developments in synthetic methodologies have made it more feasible to access such structures. Transition-metal-catalyzed cyclization reactions have been particularly effective in constructing the thienothiazine core. Additionally, modern techniques like flow chemistry have improved the scalability and efficiency of these synthetic routes.
The dioxide functional group in this compound adds another layer of complexity and potential utility. Oxygen-containing heterocycles are known for their enhanced solubility and bioavailability compared to their non-oxygenated counterparts. This feature could be particularly advantageous when designing drug candidates intended for oral administration or when seeking to improve membrane permeability for topical applications.
From an agrochemical perspective, the structural motifs present in 2,3-Dihydro-4H-thieno[2,3-e][1,2]thiazin-4-one 1,1-dioxide suggest potential as a lead compound for developing novel pesticides or herbicides. Heterocyclic compounds have long been utilized in crop protection due to their ability to interact with biological targets in pests while maintaining low toxicity to non-target organisms. Further research is needed to fully assess this potential application.
The future direction of research on 948007-59-8 will likely involve both computational and experimental approaches. High-throughput screening (HTS) campaigns could be employed to identify derivatives with enhanced potency or selectivity. Meanwhile, structure-activity relationship (SAR) studies will help refine the pharmacophore model based on empirical data obtained from biological assays.
The integration of machine learning techniques into drug discovery has also shown promise for accelerating the development process around compounds like 2-Thienylthiazinone derivatives (a related class). Predictive models can aid in virtual screening by prioritizing molecules with favorable properties before they are synthesized and tested experimentally.
In conclusion,948007-59-8 stands as a noteworthy example of how intricate heterocyclic scaffolds can be leveraged for therapeutic applications. Its unique structural features offer multiple avenues for functionalization and derivatization, opening up possibilities across multiple domains including medicine, agriculture,and material science . As research progresses,this molecule will undoubtedly continue to be a subject of intense investigation, contributing valuable insights into both fundamental chemistry and applied science.
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